2-Ethyl-5-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

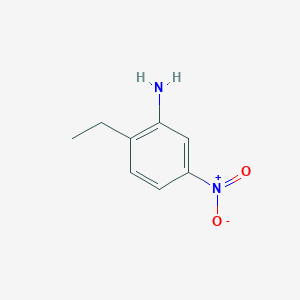

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZWMCKTKJKIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400021 | |

| Record name | 2-ethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20191-74-6 | |

| Record name | 2-Ethyl-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20191-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethyl-5-nitroaniline synthesis from 2-ethylaniline

An In-Depth Technical Guide to the Synthesis of 2-Ethyl-5-nitroaniline from 2-Ethylaniline

Introduction

This compound is a significant chemical intermediate in the synthesis of various organic compounds, including azo dyes and specialized polymers. Its structure, featuring an ethyl group and a nitro group on an aniline backbone, provides versatile reaction sites for further functionalization. This guide, intended for researchers and chemical development professionals, offers a comprehensive overview of the synthesis of this compound via the electrophilic nitration of 2-ethylaniline. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, discuss product characterization, and emphasize the critical safety protocols required for this transformation.

Reaction Mechanism and Regioselectivity

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The core of this process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 2-ethylaniline.

Generation of the Electrophile

The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is the active species that attacks the electron-rich benzene ring.

Step 1: Protonation of Nitric Acid HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

Step 2: Formation of the Nitronium Ion H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

Controlling Regioselectivity

The position at which the nitronium ion substitutes a hydrogen atom on the 2-ethylaniline ring is dictated by the directing effects of the two existing substituents: the amino group (-NH₂) and the ethyl group (-CH₂CH₃).

-

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an electron-donating group (EDG) through induction. It activates the ring and is an ortho, para-director.[2]

-

Amino Group (-NH₂): This group has a powerful dual nature. While it is strongly activating and ortho, para-directing via resonance, this is only true under neutral or basic conditions.

In the strongly acidic conditions of a mixed-acid nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺) .[3] This protonated form is strongly deactivating due to its positive charge and exerts a powerful electron-withdrawing inductive effect. Consequently, the anilinium ion becomes a meta-director .[3]

The final substitution pattern is a result of the interplay between these two directing effects. The powerful meta-directing effect of the -NH₃⁺ group overrides the weaker ortho, para-directing effect of the ethyl group. The nitration occurs at the position that is meta to the anilinium ion and para to the ethyl group, which is the C-5 position. This regioselectivity is crucial for achieving a high yield of the desired this compound isomer.[4]

Experimental Protocol

This protocol is based on established laboratory procedures for the nitration of substituted anilines.[4][5]

Materials and Equipment

-

Reagents: 2-ethylaniline, concentrated sulfuric acid (98%), concentrated nitric acid (70%), sodium hydroxide, cyclohexane (or methanol), ice, and distilled water.

-

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-salt bath, beakers, Büchner funnel and filtration flask.

Step-by-Step Procedure

-

Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

-

Slowly and carefully add 12.1 g (0.1 mol) of 2-ethylaniline to the cold, stirring sulfuric acid. Maintain the temperature at or below 10 °C during the addition. This exothermic reaction forms the 2-ethylanilinium sulfate salt.

-

Nitration: While maintaining the temperature at 0 °C, add 6.37 mL (0.1 mol) of concentrated nitric acid dropwise using a dropping funnel over a period of 30-60 minutes. Strict temperature control is critical to prevent over-nitration and the formation of by-products.[5][6]

-

After the addition is complete, allow the mixture to stir at room temperature (around 22 °C) for an additional 30 minutes.[5]

-

Work-up and Isolation: Carefully pour the reaction mixture into a large beaker containing approximately 500 g of crushed ice. This will precipitate the crude product.

-

Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 7-8. This step should be performed in an ice bath as the neutralization is highly exothermic.

-

Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot cyclohexane or methanol.[5] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven at a low temperature. The expected product is a crystalline solid.[5]

Data Presentation and Characterization

Quantitative Data Summary

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [7] |

| Molecular Weight | 166.18 g/mol | [7] |

| Melting Point | 63-64 °C | [8] |

| Appearance | Crystalline Solid | [5] |

| Reagent Quantities | ||

| 2-Ethylaniline | 12.1 g (0.1 mol) | [5] |

| Conc. Sulfuric Acid | 50 mL | [5] |

| Conc. Nitric Acid | 6.37 mL (0.1 mol) | [5] |

| Theoretical Yield | 16.62 g |

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point in the range of 63-64 °C is indicative of high purity.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the aromatic protons, the -NH₂ protons, and the ethyl group's -CH₂- and -CH₃ protons, with chemical shifts and splitting patterns consistent with the 2,5-disubstituted pattern.

-

¹³C NMR: Will confirm the presence of eight distinct carbon environments in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at an m/z ratio corresponding to the molecular weight of the product (166.18).[10]

Mandatory Safety Precautions

Nitration reactions are inherently hazardous and must be treated with extreme caution.[6] Adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves when handling concentrated acids.[11][12]

-

Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes.[11]

-

Exothermic Reaction: The reaction is highly exothermic. Strict temperature control using an ice bath is essential to prevent a runaway reaction, which could lead to an explosion.[4][6]

-

Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are powerful oxidizing agents.[12][13] They can cause severe burns upon contact. Always add acid slowly to other solutions, and never add water to concentrated acid.

-

Spill and Waste Management: Have appropriate spill containment kits and neutralizing agents (such as sodium bicarbonate) readily available.[14] All acid and organic waste must be disposed of according to institutional and environmental regulations. Do not mix nitric acid waste with other waste streams.[14]

-

Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible.[12] All personnel must be trained on the emergency response plan.[11]

Synthesis Workflow Visualization

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-ethylaniline is a well-established process that relies on the principles of electrophilic aromatic substitution. The success of the synthesis hinges on a clear understanding of the regioselectivity, which is controlled by the protonation of the amino group in a strong acid medium. By following a precise experimental protocol with meticulous temperature control and unwavering adherence to safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug development and material science.

References

- 1. books.rsc.org [books.rsc.org]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]

- 9. benchchem.com [benchchem.com]

- 10. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 11. youtube.com [youtube.com]

- 12. ehs.com [ehs.com]

- 13. ehs.washington.edu [ehs.washington.edu]

- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

An In-depth Technical Guide to 2-Ethyl-5-nitroaniline (CAS No. 20191-74-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-5-nitroaniline (CAS No. 20191-74-6), a key chemical intermediate with significant applications in the pharmaceutical and dye industries. This document delves into the core physicochemical properties, spectral analysis, synthesis protocols, chemical reactivity, and safety considerations of this compound. A notable focus is placed on its crucial role as a starting material in the synthesis of the tyrosine kinase inhibitor, Pazopanib. This guide is intended to be a valuable resource for laboratory and industrial professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, a substituted nitroaniline, is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring an aniline ring substituted with an ethyl and a nitro group, offers multiple reactive sites for a variety of chemical transformations. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the basicity of the amino group. This unique electronic and structural profile makes this compound a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and colorants.[1] A prime example of its significance in medicinal chemistry is its use as a key starting material in the multi-step synthesis of Pazopanib, an anticancer agent.[2][3]

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental for its handling, characterization, and use in synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 20191-74-6 | [4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | Light yellow to brown crystalline solid | [5][6] |

| Melting Point | 63-64 °C | [7] |

| Boiling Point | 335.3 °C at 760 mmHg | [7] |

| Density | 1.219 g/cm³ | [7] |

| Flash Point | 156.6 °C | [7] |

| Solubility | Information not readily available, but expected to be sparingly soluble in water and soluble in organic solvents like methanol and cyclohexane.[8] | |

| pKa (predicted) | 2.25 ± 0.10 | [7] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of this compound. While publicly accessible, high-resolution spectra are limited, the following represents typical spectral characteristics and available data.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts of the aromatic protons are influenced by the directing effects of the amino, ethyl, and nitro substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbons attached to the nitro and amino groups will show characteristic downfield and upfield shifts, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹).

-

C-H stretching vibrations for the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹).

-

Asymmetric and symmetric stretching vibrations of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

C=C stretching vibrations of the aromatic ring (in the 1450-1600 cm⁻¹ region).

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z = 166. The fragmentation pattern would likely involve the loss of the ethyl group, the nitro group, or other characteristic fragments.[5][9][10][11]

Synthesis and Reactivity

Synthesis of this compound

A reliable method for the synthesis of this compound is through the nitration of 2-ethylaniline. The amino group in the starting material is a strong activating group and an ortho-, para-director. To control the regioselectivity of the nitration and prevent oxidation of the amino group, the reaction is typically carried out in a strong acid like concentrated sulfuric acid, which protonates the amino group, transforming it into a deactivating, meta-directing ammonium group. However, the ethyl group is an ortho-, para-director. The resulting substitution pattern is a balance of these electronic and steric effects.

A detailed experimental protocol, adapted from a published crystal structure study, is provided below.[8]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Ethylaniline

-

Concentrated Sulfuric Acid

-

Nitric Acid

-

Ice

-

Sodium Hydroxide solution

-

Cyclohexane (for crystallization)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 2-ethylaniline (1.0 equivalent) in concentrated sulfuric acid.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add nitric acid (in small portions) to the cooled mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

-

Pour the reaction mixture into a large volume of ice.

-

Neutralize the excess acid by the addition of a sodium hydroxide solution.

-

Collect the resulting precipitate by filtration and dry it thoroughly.

-

Recrystallize the crude product from cyclohexane to obtain pure this compound.

-

Causality Behind Experimental Choices:

-

Use of Concentrated Sulfuric Acid: Protonation of the amino group to form the anilinium ion is crucial. This deactivates the ring towards electrophilic aromatic substitution and directs the incoming nitro group primarily to the meta-position relative to the ammonium group. It also serves as a non-nucleophilic solvent.

-

Low-Temperature Reaction: Nitration is a highly exothermic reaction. Maintaining a low temperature (0 °C) is essential to prevent over-nitration and other side reactions, as well as to ensure the stability of the reactants and products.

-

Neutralization and Recrystallization: The neutralization step is necessary to deprotonate the anilinium salt and precipitate the free amine product. Recrystallization is a standard purification technique to remove any unreacted starting materials or isomeric byproducts, yielding a product of high purity.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups: the primary aromatic amine, the nitro group, and the ethyl group on the aromatic ring.

-

Reactions of the Amino Group: The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. Diazotization, the reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures, converts the amino group into a highly reactive diazonium salt.[12][13][14] This diazonium salt can then be used in a wide range of subsequent reactions, such as Sandmeyer reactions to introduce various substituents, or azo coupling reactions to form azo dyes.[12][14]

-

Reactions of the Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a key step in many synthetic pathways, as it introduces a second amino group onto the aromatic ring, opening up further possibilities for functionalization.

-

Electrophilic Aromatic Substitution: The aniline ring in this compound is deactivated towards further electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. However, the amino and ethyl groups are activating and ortho-, para-directing. The overall reactivity and regioselectivity of any subsequent substitution will be a complex interplay of these competing electronic and steric effects.

-

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[15][16]

Applications in Drug Development and Industry

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.[2][3] Pazopanib is used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Role in Pazopanib Synthesis

In the synthesis of Pazopanib, this compound serves as the starting material for the construction of the indazole core of the drug molecule.[2][3][17] The synthetic route involves the following key transformations:

-

Diazotization and Cyclization: this compound undergoes diazotization followed by an intramolecular cyclization to form 3-methyl-6-nitro-1H-indazole.[2][3]

-

Further Functionalization: The resulting indazole intermediate is then subjected to a series of reactions, including methylation and reduction of the nitro group, to build the complete Pazopanib molecule.[2][3]

The following diagram illustrates the initial steps of the Pazopanib synthesis starting from this compound.

Caption: Initial steps in Pazopanib synthesis.

Applications in the Dye Industry

As a substituted aniline, this compound can also serve as a precursor for the synthesis of azo dyes.[6][14][18][19][20] Through diazotization and subsequent coupling with various aromatic compounds (coupling components), a wide range of colors can be produced. These dyes can have applications in textiles, plastics, and other materials.

The general workflow for the synthesis of an azo dye from an aniline derivative is depicted below.

Caption: General workflow for Azo Dye synthesis.

Safety and Handling

This compound should be handled with care in a laboratory or industrial setting, following standard safety protocols for chemical reagents. The safety information is derived from GHS classifications and data on related nitroaniline compounds.[4][21][22][23]

Hazard Identification

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid creating dust.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

Toxicological Information

While specific toxicological studies on this compound are not extensively available in the public domain, the toxicity of nitroanilines, in general, is a concern. Nitroaromatic compounds can be absorbed through the skin and may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[21] They are also generally considered to be harmful to aquatic life with long-lasting effects. Given these potential hazards, all handling should be performed with appropriate engineering controls and personal protective equipment.

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of this compound and for quantifying any impurities. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid to improve peak shape) is often employed. Detection is typically performed using a UV detector.[22][24][25]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, particularly for identifying and quantifying volatile impurities. However, as nitroanilines can be thermolabile, care must be taken to avoid degradation in the injector port.[24][26]

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it a valuable building block in organic synthesis. Its critical role in the production of the anticancer drug Pazopanib underscores its importance in the pharmaceutical industry. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, applications, and safety, serving as a valuable resource for researchers and professionals in the field. Adherence to proper safety and handling procedures is paramount when working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. rroij.com [rroij.com]

- 3. rroij.com [rroij.com]

- 4. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scialert.net [scialert.net]

- 7. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. worldscientific.com [worldscientific.com]

- 18. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. fishersci.com [fishersci.com]

- 24. benchchem.com [benchchem.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Ethyl-5-nitroaniline: Molecular Structure, Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-5-nitroaniline is an aromatic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyestuffs.[1][2] Its structure, featuring a substituted benzene ring with an ethyl group, a primary amine, and a nitro group, provides multiple reactive sites for chemical modification.[3] This guide offers a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and a thorough analysis of its spectroscopic characteristics to aid researchers in its application and characterization.

Molecular Structure and Chemical Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

-

Chemical Formula : C₈H₁₀N₂O₂[4]

-

IUPAC Name : this compound[4]

-

CAS Number : 20191-74-6[4]

-

Molecular Weight : 166.18 g/mol [4]

The molecule consists of a benzene ring substituted with an ethyl group at position 2, an amino group (-NH₂) at position 1, and a nitro group (-NO₂) at position 5. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring influences its chemical reactivity and physical properties. The nearly planar structure of the molecule has been confirmed by X-ray crystallography.[1][5]

Figure 1. 2D Molecular Structure of this compound. Source: PubChem[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Appearance | Light yellow to Brown powder/crystal | |

| Melting Point | 63-64 °C | [3][6] |

| Boiling Point | 335.3 °C at 760 mmHg | [6] |

| Density | 1.219 g/cm³ | [6] |

| Flash Point | 156.6 °C | [6] |

| Water Solubility | Insoluble (predicted) | |

| LogP | 2.84 | [6] |

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through the nitration of 2-ethylaniline using a mixture of nitric acid and sulfuric acid.[5][7] The amino group of the starting material is first protonated by the strong acid, which then directs the electrophilic nitronium ion (NO₂⁺) to the meta-position relative to the ammonium group.

Experimental Protocol: Nitration of 2-Ethylaniline

This protocol is adapted from established procedures for the nitration of anilines.[5][8]

Materials and Reagents:

-

2-Ethylaniline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Sodium Hydroxide (NaOH) solution

-

Ice

-

Deionized Water

-

Cyclohexane (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filtration flask

Procedure:

-

Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 12.1 g of 2-ethylaniline to the cold, stirring sulfuric acid, ensuring the temperature is maintained below 10 °C. This exothermic reaction forms the 2-ethylanilinium sulfate salt.[5]

-

Nitration: In a separate beaker, carefully prepare the nitrating mixture by adding 6.37 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 2-ethylanilinium sulfate over a period of approximately 30 minutes. It is crucial to maintain the reaction temperature at 0 °C throughout the addition to minimize the formation of by-products.[5]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.[5]

-

Work-up and Isolation: Carefully pour the reaction mixture into a large beaker containing a large volume of crushed ice.[5]

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude this compound.[5]

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid and inorganic salts.[5]

-

Purification: The crude product can be purified by recrystallization from cyclohexane to yield the final product as a yellow crystalline solid.[5]

Synthesis Workflow Diagram

References

- 1. 2-Ethyl-5-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-nitroaniline(99-55-8) 13C NMR [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]

- 7. This compound | 20191-74-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

physical and chemical properties of 2-Ethyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of synthetic organic chemistry and pharmaceutical development, the utility of a molecule is defined by its structural nuances and reactive potential. 2-Ethyl-5-nitroaniline, a seemingly straightforward aromatic amine, is a compound of significant interest, serving as a versatile building block in the synthesis of a variety of complex organic molecules.[1][2] This guide, prepared for the discerning scientific professional, moves beyond a simple recitation of facts. It aims to provide a holistic understanding of this compound, grounded in its fundamental physical and chemical properties, validated through established analytical protocols, and contextualized by its role in advanced chemical synthesis. Herein, we dissect the causality behind its reactivity, offer detailed experimental methodologies, and explore its potential as a key intermediate in the development of novel chemical entities.

Core Molecular & Physical Characteristics

This compound (CAS No. 20191-74-6) is an organic compound whose structure features an aniline core substituted with an ethyl group at the 2-position and a nitro group at the 5-position.[3] This specific arrangement of functional groups dictates its physical state, solubility, and ultimately, its chemical behavior.

Structural and Physicochemical Data

A comprehensive summary of the key physical and computed properties of this compound is presented below. These parameters are critical for its handling, storage, and application in various synthetic protocols.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 166.18 g/mol | [3][4] |

| Appearance | Yellow to light brown or orange to red crystalline powder | [5] |

| Melting Point | 63-64 °C | [1][4] |

| Boiling Point | 335.3 ± 22.0 °C at 760 mmHg | [1][4] |

| Density | 1.219 g/cm³ | [4] |

| pKa | 2.25 ± 0.10 (Predicted) | [4] |

| LogP | 2.84 (Predicted) | [4] |

| Vapor Pressure | 0.000121 mmHg at 25°C | [4] |

| Refractive Index | 1.598 (Predicted) | [4] |

The molecule is nearly planar, a characteristic that influences its crystal packing.[6][7] In the solid state, weak intermolecular N-H···N and C-H···O hydrogen bonds link the molecules into chains, contributing to the stability of the crystal structure.[6][7]

Solubility Profile

Understanding the solubility of this compound is paramount for its use in reaction media and for purification processes like recrystallization. While detailed quantitative data is sparse in publicly available literature, qualitative descriptions indicate it is soluble in common organic solvents such as methanol, acetone, benzene, ether, and chloroform.[4][8] Its solubility in water is expected to be low, a common characteristic for nitroaniline derivatives.[8]

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous structural confirmation of this compound are foundational for its application in research and development.

General Synthetic Pathway: Electrophilic Nitration

The most common and direct route to this compound is through the electrophilic nitration of 2-ethylaniline.[6][9] The amino group (-NH₂) and the ethyl group (-CH₂CH₃) are both ortho-, para-directing activators. However, under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. This directs the incoming nitro group to the meta-position relative to the anilinium ion, and para to the ethyl group, yielding the desired this compound product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration of 2-Ethylaniline

This protocol is adapted from established literature procedures.[6][9]

Materials:

-

2-Ethylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid

-

Ice

-

50% Sodium Hydroxide (NaOH) solution

-

Petroleum Ether or Cyclohexane (for recrystallization)

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-ethylaniline (0.2 mol) to chilled concentrated sulfuric acid (100 mL), ensuring the temperature is maintained below 0°C.[9]

-

Nitration: While maintaining the low temperature and stirring vigorously, add the nitrating agent (e.g., fuming nitric acid, 0.3 mol) dropwise.[9] The rate of addition must be carefully controlled to prevent a rise in temperature.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 30 minutes) to ensure the reaction proceeds to completion.[6]

-

Quenching and Neutralization: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.[6][9] Slowly neutralize the excess acid by adding 50% sodium hydroxide solution until the pH is approximately 8.[9] A precipitate will form.

-

Isolation and Purification: Collect the crude product by filtration.[9] Purify the solid by recrystallizing from a suitable solvent, such as petroleum ether or cyclohexane, to yield the final product as a yellow to orange solid.[6][9]

Spectroscopic Confirmation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃). The specific chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 1,2,4-trisubstitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atom attached to the nitro group appearing significantly downfield.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (-NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and C-H stretches for the aromatic ring and the aliphatic ethyl group.[10]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).

Authoritative spectral data can be sourced from chemical databases such as ChemicalBook.[11]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the aromatic amine and the nitro group.[12] This dual functionality makes it a valuable intermediate in multi-step syntheses.[1][2]

Key Reactions

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., H₂/Pd, Sn/HCl, Fe/HCl).[12] This transformation yields 2-ethyl-1,4-benzenediamine, a diamine building block useful for creating more complex structures, including polymers and heterocyclic compounds.

-

Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo a range of reactions:

-

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures converts the amino group into a diazonium salt. This reactive intermediate is a cornerstone of azo dye synthesis, where it is coupled with an electron-rich aromatic compound.[13]

-

Acylation: It reacts with acyl chlorides or anhydrides to form amides.[12]

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.[12]

-

Caption: Key reaction pathways for this compound.

Role in Drug Development and Fine Chemicals

While primarily known as an intermediate for dyes and pigments, the structural motif of this compound appears in more complex molecules relevant to medicinal chemistry.[2][13] Nitroaromatic compounds are precursors to many biologically active molecules and are themselves a subject of study for various therapeutic applications, including antibacterial and antitumoral activities.[14] Its use as a building block for active pharmaceutical ingredients (APIs) and their intermediates is a key area of interest.[2] For instance, it is listed as an impurity or intermediate in the synthesis of pharmaceuticals like Pazopanib.[3][4]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][15]

GHS Hazard Information

-

Hazard Statements:

-

Precautionary Statements:

A full Safety Data Sheet (SDS) should always be consulted before handling this compound.[15]

Conclusion

This compound is a chemical intermediate of considerable value, defined by the strategic placement of its ethyl, amino, and nitro functional groups. Its straightforward synthesis via electrophilic nitration and the orthogonal reactivity of its functional groups make it a versatile tool for the synthetic chemist. From its foundational role in the dye industry to its emerging significance as a building block for pharmaceuticals, a thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in research and development. This guide has provided a comprehensive overview, grounded in scientific literature, to serve as an authoritative resource for professionals in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]

- 5. 2 Ethyl 5 Nitroaniline Manufacturer, 2 Ethyl 5 Nitroaniline Price [axiomchem.com]

- 6. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Ethyl-5-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 20191-74-6 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound(20191-74-6) 1H NMR [m.chemicalbook.com]

- 12. Amine - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. valsynthese.ch [valsynthese.ch]

- 16. This compound | 20191-74-6 | TCI AMERICA [tcichemicals.com]

- 17. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Ethyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Commitment to Proactive Safety in Chemical Synthesis

In the fast-paced world of drug discovery and chemical synthesis, the pressure to innovate can sometimes overshadow the critical importance of a robust safety culture. While the pursuit of novel therapeutics is paramount, it is our collective responsibility as scientists to ensure that this progress is not built upon a foundation of unnecessary risk. This guide is born from a deep-seated commitment to proactive safety—a philosophy that extends beyond mere compliance to a thorough understanding of the inherent hazards of the chemical entities we work with. 2-Ethyl-5-nitroaniline, a key building block in many synthetic pathways, is a compound that demands our respect and careful attention. This document is not intended to be a rigid set of rules, but rather a dynamic framework for risk assessment and safe handling. It is a call to action for every researcher, scientist, and drug development professional to approach their work with a heightened sense of awareness and an unwavering dedication to the well-being of themselves, their colleagues, and the environment. Let this guide serve as a testament to the principle that groundbreaking science and exemplary safety are not mutually exclusive, but rather inextricably linked.

Section 1: Unveiling the Hazard Profile of this compound

This compound (CAS No. 20191-74-6) is a substituted nitroaniline that presents a significant health hazard upon exposure. A thorough understanding of its toxicological and physicochemical properties is the cornerstone of its safe handling.

GHS Classification and Hazard Statements

Based on aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 20191-74-6 | [1][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [3] |

| Melting Point | 58-64 °C | [3][4] |

| Boiling Point | ~335.3 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Predicted water solubility of 0.49 g/L. Soluble in benzene. | [5] |

Note: Some data, such as the boiling point, are predicted values and should be treated as estimates.

Section 2: A Proactive Approach to Exposure Control and Personal Protection

The primary goal when handling this compound is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. This requires a multi-layered approach that combines engineering controls, administrative controls, and the diligent use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure as they are designed to remove the hazard at its source.

-

Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to control the inhalation of airborne particles.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against accidental exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | - Nitrile gloves (minimum thickness of 0.11 mm). - A lab coat or chemical-resistant apron. - Closed-toe shoes. | Prevents skin contact, which can cause irritation and systemic toxicity. Check gloves for integrity before each use. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or higher) may be required for tasks with a high potential for aerosol generation or in the event of a spill. | Protects against the inhalation of harmful dust particles. |

Causality in PPE Selection: The choice of nitrile gloves is based on their general resistance to a wide range of chemicals. However, for prolonged or immersive contact, it is advisable to consult the glove manufacturer's compatibility data. The potential need for respiratory protection underscores the importance of minimizing dust generation during handling.

Section 3: Standard Operating Procedure for the Safe Handling of this compound

This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting. Adherence to this protocol is essential for minimizing the risk of exposure.

Preparation and Pre-Handling Checklist

-

Review the SDS: Before beginning any work, thoroughly review the most up-to-date Safety Data Sheet for this compound. If a specific SDS is unavailable, review the SDS for a structurally similar compound and treat the target compound with a higher degree of caution.

-

Assemble all necessary materials: This includes the chemical, appropriate glassware, and all required PPE.

-

Ensure engineering controls are operational: Verify that the chemical fume hood is functioning correctly.

-

Designate a work area: Clearly define the area where the work will be conducted and ensure it is free of clutter.

Handling Protocol

-

Don appropriate PPE: Put on your lab coat, chemical safety goggles, and gloves before entering the designated work area.

-

Work in a fume hood: Conduct all manipulations of this compound powder inside a certified chemical fume hood.

-

Minimize dust generation: Use a spatula to carefully transfer the solid. Avoid scooping or pouring in a manner that creates airborne dust.

-

Keep containers closed: When not in use, ensure that the container of this compound is tightly sealed.

-

Clean up spills immediately: In the event of a small spill, follow the spill cleanup procedure outlined in Section 4.

-

Decontaminate work surfaces: After completing your work, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and then wash with soap and water.

-

Properly dispose of waste: All contaminated materials, including gloves, weigh boats, and excess chemical, must be disposed of as hazardous waste in a clearly labeled, sealed container.[6]

-

Wash hands thoroughly: After removing your gloves, wash your hands with soap and water.

Storage Requirements

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

-

Segregate it from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8] |

Spill Cleanup Procedure

For a small spill of this compound powder:

-

Evacuate and secure the area: Alert others in the vicinity and restrict access to the spill area.

-

Don appropriate PPE: This should include a respirator if there is a significant amount of airborne dust.

-

Contain the spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent further dispersal.[9]

-

Collect the material: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.

-

Decontaminate the area: Clean the spill area with a suitable solvent and then with soap and water.

-

Dispose of waste: All cleanup materials must be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team.

Firefighting Measures

-

In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[8]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with toxic fumes, which may include nitrogen oxides and carbon oxides.[8]

-

Aromatic nitro compounds can be explosive under certain conditions, so it is important to fight the fire from a distance if possible.[7]

Section 5: Visualizing Safety Workflows

To further enhance the understanding of the safety protocols, the following diagrams, generated using Graphviz, illustrate key experimental and logical workflows.

Safe Handling Workflow

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Response Decision Tree

Caption: A decision tree for responding to emergencies involving this compound.

References

- 1. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 3. This compound | 20191-74-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. PhytoBank: Showing this compound (PHY0149315) [phytobank.ca]

- 6. benchchem.com [benchchem.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. valsynthese.ch [valsynthese.ch]

- 9. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to the Solubility of 2-Ethyl-5-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-Ethyl-5-nitroaniline (CAS No: 20191-74-6), a key intermediate in various synthetic applications. While quantitative solubility data in organic solvents is not extensively available in public literature, this guide synthesizes the known physicochemical properties of the compound to provide a theoretical framework for its solubility behavior. Furthermore, it presents a robust, step-by-step experimental protocol for the accurate determination of its solubility using the isothermal equilibrium method. This document is designed to be an essential resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation processes involving this compound.

Introduction: The Significance of Solubility in Chemical Processes

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. For a versatile chemical intermediate like this compound, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and developing stable formulations. The principle of "like dissolves like" is a foundational concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[1] The molecular structure of this compound, featuring both a polar nitro group and a basic amino group, as well as a non-polar ethyl group and benzene ring, suggests a nuanced solubility profile across a range of organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for interpreting its solubility. These properties influence the intermolecular forces between the solute and solvent molecules, which ultimately govern the dissolution process.

| Property | Value | Reference(s) |

| Molecular Formula | C8H10N2O2 | [2][3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Melting Point | 63-64 °C | [2][4] |

| Boiling Point | ~335.3 °C at 760 mmHg | [2][4] |

| Appearance | Light yellow to brown powder/crystal | |

| Topological Polar Surface Area | 71.8 Ų | [3] |

The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro and amino groups) in the molecule suggests that hydrogen bonding can play a significant role in its interaction with protic solvents.[5] The aromatic ring allows for π-π stacking interactions, which can be a factor in its solubility in aromatic solvents.

Theoretical Solubility Profile of this compound

Based on its molecular structure and the general principles of solubility, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar nitro and amino groups of this compound. Good solubility is generally expected in these solvents. For a similar compound, 2-chloro-5-nitroaniline, solubility was found to be high in acetone and ethyl acetate.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amino and nitro groups. Therefore, moderate to good solubility is anticipated.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar ethyl group and the benzene ring suggests some affinity for non-polar solvents. However, the polar functional groups will likely limit the solubility in highly non-polar solvents like hexane. For the related compound 2-nitroaniline, it is noted to be more soluble in organic solvents like ethanol and ether and shows better solubility in non-polar solvents compared to polar ones.[7]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with the polar groups of the solute. Moderate solubility is expected.

It is important to note that while these predictions provide a useful starting point, experimental verification is essential for obtaining accurate quantitative solubility data.[8]

Experimental Determination of Solubility: A Validated Protocol

The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[9] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter (e.g., PTFE for organic solvents) to remove any undissolved particles.

-

Immediately dilute the collected aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Safety Considerations

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][10] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for detailed safety information.[10][11][12][13]

Conclusion

While there is a notable absence of publicly available quantitative solubility data for this compound in organic solvents, this technical guide provides a solid foundation for researchers and scientists. By understanding the physicochemical properties of the compound and applying the detailed experimental protocol for isothermal equilibrium solubility determination, professionals in the field can generate the precise data required for their specific applications. This will enable the optimization of synthetic and purification processes, leading to improved efficiency and product quality.

References

- 1. chem.ws [chem.ws]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H10N2O2 | CID 4155478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]

- 5. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 20191-74-6 | TCI AMERICA [tcichemicals.com]

- 11. valsynthese.ch [valsynthese.ch]

- 12. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 13. This compound MSDS(보안 데이터 시트)- chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Crystal Structure of 2-Ethyl-5-nitroaniline and Its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthesis, crystal structure, and supramolecular assembly of 2-Ethyl-5-nitroaniline (C₈H₁₀N₂O₂). We delve into a detailed examination of its molecular geometry and the critical role of intermolecular hydrogen bonding in dictating its solid-state architecture. The elucidated crystal structure, determined by single-crystal X-ray diffraction, reveals a nearly planar molecule crystallizing in the monoclinic system. The guide explores the profound implications of this specific crystalline arrangement on the material's physicochemical properties and its utility as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. All experimental protocols, from synthesis to crystallization, are presented with a rationale grounded in established chemical principles to ensure reproducibility and understanding.

Introduction: The Significance of Nitroaniline Scaffolds

Nitroaniline derivatives are a cornerstone class of organic compounds, serving as pivotal building blocks in a vast array of chemical industries. Their inherent structural features—an electron-donating amino group and an electron-withdrawing nitro group attached to an aromatic ring—create a unique electronic environment that is highly valuable for chemical synthesis. This push-pull system not only influences the reactivity of the molecule but is also a well-known pharmacophore and a key feature for developing nonlinear optical (NLO) materials.

This compound (CAS: 20191-74-6) is a member of this important chemical family.[1] Its specific substitution pattern offers multiple sites for further chemical modification, making it a sought-after intermediate for crafting complex molecular targets.[1] This guide aims to provide a definitive technical overview of its solid-state structure and to logically connect this three-dimensional arrangement to its material properties and potential applications, thereby offering a foundational resource for researchers in organic synthesis, materials science, and pharmaceutical development.

Synthesis and Single-Crystal Growth

The precise control of a molecule's three-dimensional structure begins with its synthesis and subsequent crystallization. The protocols described herein are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final product before structural analysis.

Synthesis of this compound

The synthesis of this compound is reliably achieved through the nitration of 2-ethylaniline. The choice of a strong acid medium is crucial for the regioselective addition of the nitro group.

Experimental Protocol:

-

Dissolution: Dissolve 2-ethylaniline (12.1 g) in concentrated sulfuric acid (50 ml). This step protonates the amino group, protecting it from oxidation and directing the incoming electrophile (the nitronium ion) to the meta-position relative to the ethyl group.

-

Cooling: Cool the mixture to 273 K (0 °C) in an ice bath. This is critical to control the exothermic nitration reaction and prevent over-nitration or degradation.

-

Nitration: Add nitric acid (6.37 ml) dropwise in small portions while maintaining the low temperature. The slow addition ensures the concentration of the highly reactive nitronium ion (NO₂⁺), generated in situ, remains manageable.

-

Reaction: Stir the mixture at 295 K (22 °C) for 30 minutes to allow the reaction to proceed to completion.[2]

-

Quenching & Neutralization: Pour the reaction mixture into a large volume of ice. This dilutes the acid and dissipates heat. Carefully neutralize the excess acid with a sodium hydroxide solution until the pH is approximately 8.[2][3]

-

Isolation & Purification: Collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from petroleum ether or cyclohexane to yield a yellow, needle-like solid.[2][3]

Protocol for Growing Diffraction-Quality Single Crystals

The key to successful X-ray crystallographic analysis is the growth of a well-ordered, single crystal. The slow evaporation method is an effective technique for achieving this.

Experimental Protocol:

-

Solution Preparation: Dissolve the purified this compound in a minimal amount of methanol to create a saturated solution. Methanol is chosen for its ability to fully solvate the molecule.

-

Slow Evaporation: Place the solution in a vial covered with a perforated cap (e.g., Parafilm with small pinholes). This allows the solvent to evaporate slowly over several days at room temperature.

-

Crystal Formation: As the solvent volume decreases, the solution becomes supersaturated, promoting the gradual and orderly deposition of molecules onto a growing crystal lattice. This slow process is essential to minimize defects and obtain crystals suitable for X-ray diffraction.[2]

Crystallographic Analysis and Structural Elucidation

The analysis of the crystal structure provides a precise map of atomic positions, offering unparalleled insight into the molecule's geometry and packing.

Overall Experimental Workflow

The process of determining a crystal structure follows a logical and rigorous pathway, from initial synthesis to final data deposition. This workflow ensures the quality and validity of the structural information.

Caption: Experimental workflow from synthesis to structural analysis.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was determined using single-crystal X-ray diffraction.[2] The molecule is reported to be nearly planar, with only a minor deviation of one of the oxygen atoms of the nitro group from the plane of the benzene ring.[2][4]

The crystallographic data provide a wealth of quantitative information, which is summarized in the table below.

| Parameter | Value [2] |

| Chemical Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (Assumed from common packing) |

| a | 23.037 (5) Å |

| b | 3.9540 (8) Å |

| c | 18.393 (4) Å |

| β | 104.51 (3)° |

| Volume | 1621.9 (6) ų |

| Z (Molecules/unit cell) | 8 |

| Radiation | Mo Kα |

| Temperature | 298 K |

The bond lengths and angles within the molecule fall within normal, expected ranges.[2] The benzene ring is planar, as expected. The ethyl and nitro groups, along with the amine nitrogen, show very small deviations from this plane, confirming the overall planarity of the molecule.[2]

Supramolecular Assembly via Intermolecular Interactions

While intramolecular forces define the molecule itself, it is the intermolecular forces that govern how molecules arrange themselves in the solid state. In the crystal of this compound, weak hydrogen bonds are the primary drivers of the supramolecular architecture.[2]

Specifically, the structure is stabilized by a network of intermolecular N-H···N and C-H···O hydrogen bonds.[2] These interactions link adjacent molecules into chains. These chains, in turn, form characteristic R²₂(10) ring motifs, which are common and stabilizing patterns in crystal engineering.[2] This network of non-covalent interactions is directly responsible for the stability of the crystal lattice.[2]

Implications of the Crystal Structure

The specific arrangement of molecules in the crystal has profound and predictable effects on the material's bulk properties and potential applications.

Structure-Property Relationships

The planarity of the molecule and the network of hydrogen bonds are key determinants of its physicochemical properties.

Caption: Relationship between crystal features and material properties.

-

Thermal Stability and Melting Point: The extensive network of hydrogen bonds creates a stable and energetically favorable crystal lattice.[2] Significant thermal energy is required to overcome these interactions and break down the ordered structure, leading to a defined melting point of approximately 63-64 °C.[5][6]

-

Solubility: The presence of both hydrogen bond donors (N-H, C-H) and acceptors (N, O) suggests that solubility will be highest in polar solvents capable of competing for these interactions. The planarity of the molecule facilitates efficient packing, which can sometimes decrease solubility compared to more globular molecules.

-

Potential for Nonlinear Optical (NLO) Properties: The combination of an electron-donating group (amine) and an electron-withdrawing group (nitro) across a conjugated π-system is a classic design for NLO chromophores. The nearly planar structure enhances this conjugation. For significant second-harmonic generation (SHG), a key NLO effect, the crystal must pack in a non-centrosymmetric space group. Further investigation is required to confirm if any polymorphs of this compound meet this criterion.

Role as a Synthetic Intermediate

The true value of this compound lies in its versatility as a chemical intermediate.[1] The functional groups on the molecule provide multiple handles for synthetic transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding a diamine derivative. This opens up pathways for synthesizing complex heterocyclic compounds or polymers.

-

Diazotization of the Amino Group: The primary amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) onto the aromatic ring.[7] This is a foundational reaction in the synthesis of azo dyes.[7]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][8] For instance, it has been cited in patents related to the preparation of intermediates for drugs like pazopanib.[6]

Conclusion and Future Outlook

The crystal structure of this compound reveals a well-ordered, planar molecule governed by a network of weak intermolecular hydrogen bonds that form robust chain and ring motifs.[2] This defined supramolecular assembly is directly responsible for its key physicochemical properties, including its thermal stability and melting point.

While its primary role is established as a versatile synthetic intermediate, future research could productively explore several avenues:

-

Polymorphism Screening: A systematic search for different crystalline forms (polymorphs) could yield structures with different packing arrangements, potentially leading to materials with enhanced NLO properties or different solubility profiles.

-

Co-crystallization: Forming co-crystals with other molecules could be used to fine-tune physical properties like melting point and stability, which is of significant interest in the pharmaceutical industry.

-

Quantitative NLO Studies: A thorough investigation into the nonlinear optical properties of single crystals would provide empirical data to validate the potential suggested by its molecular structure.

This guide has provided a comprehensive overview, grounding the known applications and properties of this compound in its fundamental solid-state structure.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 20191-74-6 [chemicalbook.com]

- 4. 2-Ethyl-5-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Factory Supply Buy Quality this compound 20191-74-6 with Fast Shipping [yzqyyykj.com]

- 7. benchchem.com [benchchem.com]